2-Amino-2-(2-chloro-4-methylphenyl)acetic acid
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Overview
Description
2-Amino-2-(2-chloro-4-methylphenyl)acetic acid is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-4-methylphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloro-4-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-Amino-2-(2-chloro-4-methylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloro-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-chlorophenyl)acetic acid: Similar structure but lacks the methyl group at the 4-position.
2-Amino-2-(2,4-dichlorophenyl)acetic acid: Contains an additional chlorine atom at the 4-position.
2-Amino-2-(4-methylphenyl)acetic acid: Lacks the chlorine atom at the 2-position.
Uniqueness
2-Amino-2-(2-chloro-4-methylphenyl)acetic acid is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-amino-2-(2-chloro-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
InChI Key |
UWOBIAGWGUFUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)Cl |
Origin of Product |
United States |
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